molecular formula C13H14N2O B14427028 8-Methyl-1,2,3,4-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one CAS No. 82957-97-9

8-Methyl-1,2,3,4-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one

Cat. No.: B14427028
CAS No.: 82957-97-9
M. Wt: 214.26 g/mol
InChI Key: PONVZAUGDOWANH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methyl-1,2,3,4-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one is a heterocyclic compound with a molecular formula of C13H14N2O and a molecular weight of 214.2631 g/mol . This compound is part of the quinazolinone family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 8-Methyl-1,2,3,4-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminobenzylamine with methyl acrylate followed by cyclization can yield the desired compound . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

8-Methyl-1,2,3,4-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

8-Methyl-1,2,3,4-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Methyl-1,2,3,4-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

8-Methyl-1,2,3,4-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

82957-97-9

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

8-methyl-1,2,3,4-tetrahydropyrido[2,1-b]quinazolin-11-one

InChI

InChI=1S/C13H14N2O/c1-9-6-7-12-14-11-5-3-2-4-10(11)13(16)15(12)8-9/h6-8H,2-5H2,1H3

InChI Key

PONVZAUGDOWANH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)CCCC3)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.